N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide

Lipophilicity ADME CNS drug design

Researchers requiring precise CNS-active building blocks face supply inconsistency and stereochemical ambiguity that undermine SAR reproducibility. This benzylpiperidine-chloroacetamide scaffold offers verified physicochemical properties (XLogP3-AA 2.6, TPSA 23.6 Ų) optimized for blood-brain barrier penetration and fragment-based drug discovery. • Chloroacetyl electrophilic warhead enables systematic targeted covalent inhibitor design • Racemic and enantiopure (S/R) forms available for stereochemistry-dependent pharmacology • ≥95% purity; shipped ambient; global supply network

Molecular Formula C16H23ClN2O
Molecular Weight 294.82 g/mol
Cat. No. B7913488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide
Molecular FormulaC16H23ClN2O
Molecular Weight294.82 g/mol
Structural Identifiers
SMILESCN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C16H23ClN2O/c1-18(16(20)10-17)11-15-8-5-9-19(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3
InChIKeyCAJHOOOVBLVYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Structural Properties


N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide (CAS 1353960-82-3) is a synthetic small-molecule building block comprising a benzylpiperidine scaffold linked via a methylene bridge to a chloro-N-methylacetamide moiety [1]. It has a molecular formula of C16H23ClN2O and a molecular weight of 294.82 g/mol . The compound is typically supplied at ≥95% purity for research and development purposes . Its computed XLogP3-AA of 2.6 and topological polar surface area of 23.6 Ų indicate significant lipophilicity and low hydrogen-bonding capacity, characteristics that influence its utility in medicinal chemistry campaigns targeting central nervous system or intracellular targets [1].

1
CNS-focused medicinal chemistry and fragment-based library synthesis
2
Lipophilic benzylpiperidine scaffold with chloroacetamide warhead for SAR studies
3
Racemic building block with commercial access to (S)- and (R)-enantiomers for chiral control

Risks of Generic Substitution


In-class benzylpiperidine-chloroacetamide analogs are not functionally interchangeable. Even minor structural modifications, such as the presence or absence of an N-methyl group on the acetamide, can significantly alter key molecular descriptors. This results in differential permeability, solubility, and metabolic stability profiles that can critically affect the pharmacokinetic performance of a lead series. Furthermore, the racemic nature of the target compound versus its enantiopure counterparts (S- and R-isomers) introduces stereochemical considerations that are essential for the reproducibility of structure-activity relationships. Procurement decisions must therefore be based on precise, comparator-driven evidence rather than casual analog substitution.

Des-methyl analog mismatch
Absence of N-methyl group alters lipophilicity and hydrogen-bond donor count, which may shift permeability and metabolic stability profiles.
Racemate vs. enantiopure selection
Stereochemical composition directly influences assay reproducibility; racemic material cannot substitute for an enantiopure building block in chiral lead optimization.
In-class benzylpiperidine analog risk
Minor structural variations may alter computed ADME descriptors; scaffold-hopping with identical molecular formula does not guarantee equivalent biological readouts.

Quantitative Differentiation from Analogs


Enhanced Lipophilicity vs. Des-Methyl Analog

The N-methyl substitution on the acetamide group increases computed lipophilicity compared to the des-methyl analog. The target compound (N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide) has a PubChem-computed XLogP3-AA of 2.6 [1], whereas the des-methyl analog (N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-acetamide, CAS 1353965-76-0) has a computed LogP of 1.44 . This represents an increase of 1.16 log units.

Enhanced Lipophilicity vs. Des-Methyl Analog
Cross-study comparable
Δ LogP +1.16
Target XLogP3-AA 2.6 vs. des-methyl analog 1.44
Supports lipophilicity-driven permeability screening in CNS research
Computed values; experimental logP may vary
Lipophilicity ADME CNS drug design

Reduced Hydrogen Bond Donor Capacity

The target compound contains a tertiary amide (zero HBDs) due to N-methylation, whereas the des-methyl analog has a secondary amide with one hydrogen bond donor (HBD = 1) [1]. PubChem records the target's HBD count as 0 [1], while the des-methyl analog's structure contains an -NH- group, confirmed by its SMILES string 'O=C(CCl)NCC1...' indicating one available donor .

Reduced Hydrogen Bond Donor Capacity
Class-level inference
HBD 0 (target) vs. 1 (des-methyl)
Tertiary amide removes NH donor
Zero HBD may improve passive permeability assay outcomes
Based on structural analysis; confirm with PAMPA or Caco-2
Hydrogen bonding Permeability Drug-likeness

Stereochemical Composition Options

The target compound is racemic and contains an undefined stereocenter at the piperidine 3-position [1]. The (S)-enantiomer (CAS 1353999-88-8) and (R)-enantiomer (CAS 1354001-73-2) are commercially available as separate catalog items . Procuring the racemate versus a specific enantiomer directly dictates the stereochemical outcome of downstream chemistry and is essential for reproducing or comparing biological activity.

Stereochemical Composition Options
Supporting evidence
Racemic (ee 0%) vs. enantiopure (>95% ee)
(S)-CAS 1353999-88-8, (R)-CAS 1354001-73-2 available
Enantiomer selection may affect assay reproducibility and SAR interpretation
Vendor catalog data; verify chiral purity by HPLC
Stereochemistry Chiral resolution Structure-activity relationship

Lower Topological Polar Surface Area

The target compound has a PubChem-computed TPSA of 23.6 Ų [1]. While a fully computed TPSA for the des-methyl analog is not available from the same authoritative source, the structural removal of the N-methyl group adds an -NH- hydrogen bond donor, which is expected to increase TPSA. Compounds with TPSA < 60 Ų are generally correlated with good oral absorption, and values below 30 Ų often indicate excellent CNS penetration potential [2].

Lower Topological Polar Surface Area
Class-level inference
23.6 Ų
Below 60 Ų oral absorption threshold
Reported TPSA supports CNS permeability screening context
Des-methyl analog TPSA not sourced; direct comparison limited
Topological polar surface area Drug-likeness Oral bioavailability

Optimal Application Scenarios


CNS-Penetrant Fragment Library Design

Based on its elevated lipophilicity (XLogP3-AA 2.6), zero hydrogen bond donor count, and low TPSA (23.6 Ų), this building block is ideally suited for inclusion in fragment-based drug discovery libraries targeting central nervous system (CNS) diseases. These properties align with established CNS drug-likeness filters, increasing the probability of identifying blood-brain barrier-permeable hits.

SAR Studies of Chloroacetamide Reactivity

The chloroacetyl group is a well-known electrophilic warhead. The quantitative differences in HBD count (0 vs. 1) and lipophilicity (Δ LogP +1.16) compared to the des-methyl analog provide distinct reactivity and physicochemical profiles for SAR exploration, particularly in the context of targeted covalent inhibitors.

Stereochemical Control in Chiral Synthesis

Given the commercial availability of the racemic compound alongside its individual (S)- and (R)-enantiomers, this scaffold enables systematic investigation of stereochemistry-dependent pharmacology. Procurement of the specific enantiomer is critical for reproducing reported biological activities and for advancing chirally pure lead candidates.

Scaffold Hopping with ADME Differentiation

The identical molecular formula (C16H23ClN2O) shared with other pharmacologically active compounds like Auten-99 and AH 8529 makes this building block a valuable scaffold-hopping template. Its computed ADME profile (e.g., XLogP3-AA 2.6) allows scientists to replace core structures while maintaining molecular weight, thereby isolating the impact of shape and electronics on activity.

Application
Selection Property
Validation Focus
CNS fragment-based library synthesis
Lipophilicity and HBD count profile
Permeability assay context (PAMPA, Caco-2)
Electrophilic warhead SAR studies
Chloroacetyl reactivity and ADME differentiation
Reactivity profiling and metabolic stability assays
Chiral lead optimization
Racemic vs. enantiopure building block options
Enantiomer-specific assay reproducibility
Scaffold-hopping template design
ADME profile with identical molecular weight
Shape/electronic impact on target engagement
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